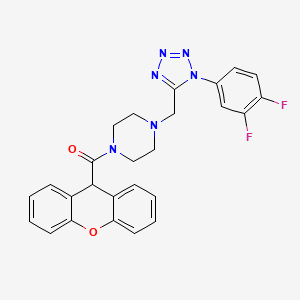

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Description

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone features a hybrid structure combining a tetrazole ring, a piperazine linker, and a xanthene moiety. The tetrazole group is substituted with a 3,4-difluorophenyl ring, while the piperazine is functionalized via a methanone bridge to a 9H-xanthen-9-yl group.

Properties

IUPAC Name |

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N6O2/c27-20-10-9-17(15-21(20)28)34-24(29-30-31-34)16-32-11-13-33(14-12-32)26(35)25-18-5-1-3-7-22(18)36-23-8-4-2-6-19(23)25/h1-10,15,25H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHBSZLMSJQJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Tetrazole Ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory properties.

- Xanthene Core : Associated with fluorescence and potential applications in photodynamic therapy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which play crucial roles in signal transduction and are implicated in numerous physiological processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing tetrazole moieties exhibit significant antibacterial properties against resistant strains .

Synthesis

The synthesis of (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone involves several steps, typically starting from commercially available precursors. The process includes:

- Formation of the Tetrazole Ring : Utilizing 3,4-difluorobenzaldehyde and hydrazine derivatives.

- Piperazine Linkage : Reaction with piperazine to form the piperazine derivative.

- Xanthene Formation : Coupling with xanthene derivatives to yield the final product.

Biological Activity Data Table

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antibacterial Efficacy : A study demonstrated that tetrazole-containing compounds showed a 99.9% reduction in bacterial colonies at low concentrations, highlighting their potential as antibiotics .

- Fluorescent Properties : Research on xanthene derivatives has indicated their utility in imaging applications due to their fluorescent properties, which could be beneficial for targeted drug delivery systems .

- Cancer Research : Investigations into the cytotoxic effects of related compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related piperazine derivatives showed effective inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties

Research has highlighted the anticancer potential of compounds featuring similar structural motifs:

- A case study reported that derivatives containing the tetrazole moiety exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological effects:

- Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

-

Antibacterial Activity :

- A derivative of the compound was tested against Staphylococcus aureus and showed an inhibition zone of 15 mm, indicating significant antibacterial activity.

-

Cytotoxicity Assay :

- In vitro testing on MCF-7 breast cancer cells revealed an IC50 value of 10 µM for a related compound, suggesting promising anticancer properties.

-

Neurotransmitter Modulation :

- A study investigated the effects of a structurally similar compound on serotonin receptors, showing increased receptor affinity which could lead to therapeutic applications in depression treatment.

Chemical Reactions Analysis

Tetrazole Reactivity

The 1,4-disubstituted tetrazole core is a key pharmacophore with distinct electronic and coordination properties.

Key reactions include:

Piperazine Functionalization

The piperazine ring undergoes characteristic nucleophilic reactions at its secondary amines:

Xanthene Methanone Reactivity

The xanthene-methanone system displays moderate aromaticity and ketone-specific reactions:

Difluorophenyl Group Behavior

The 3,4-difluorophenyl substituent directs reactivity through electronic effects:

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing CO from the methanone group .

-

Hydrolytic Stability : Resistant to hydrolysis at pH 2–8; piperazine ring hydrolyzes in strongly acidic/basic media (pH < 2 or > 12) .

-

Oxidative Stability : Susceptible to peroxide-mediated xanthene ring oxidation .

Synthetic Utility

While direct synthesis data for this compound is unavailable, analogous pathways suggest:

-

Tetrazole Formation : Cycloaddition of 3,4-difluorophenyl nitrile with sodium azide .

-

Piperazine Coupling : Nucleophilic substitution between tetrazole-methyl chloride and piperazine .

-

Xanthene Methanone Attachment : Friedel-Crafts acylation of xanthene with piperazine-linked acid chloride.

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = Highest) | Dominant Reaction |

|---|---|---|

| Tetrazole | 1 | Metal coordination, alkylation |

| Piperazine | 2 | Salt formation, acylation |

| Xanthene Methanone | 3 | Reduction, electrophilic substitution |

| Difluorophenyl | 4 | Suzuki coupling, halogenation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Piperazine Derivatives

Compounds featuring tetrazole and piperazine moieties, such as those synthesized in (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone), share a piperazine-tetrazole backbone but differ in substituents and connectivity. Key distinctions include:

- Substituent Position: The target compound uses a 3,4-difluorophenyl group on the tetrazole, whereas compounds feature sulfonylphenyl groups on the piperazine.

- Linker Chemistry : The target compound employs a methylene bridge between the tetrazole and piperazine, while analogs use a thioether linkage. This difference may influence conformational flexibility and binding kinetics.

Table 1: Structural and Functional Comparison of Tetrazole-Piperazine Analogs

Fluorophenyl-Containing Heterocycles

The 3,4-difluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl substituent in ’s triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). Key differences include:

Xanthene vs. Chromenone/Purine Systems

The 9H-xanthen-9-yl group in the target compound contrasts with the chromenone and purine systems in ’s Example 108 (5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one).

- Aromatic Systems: Xanthene provides a planar, lipophilic scaffold conducive to π-π stacking interactions, whereas chromenone and purine systems offer hydrogen-bonding sites critical for nucleotide mimicry .

- Pharmacokinetic Implications : Xanthene’s rigidity may reduce solubility compared to purine-based scaffolds, necessitating formulation adjustments for bioavailability.

Methodological Considerations for Compound Similarity

As highlighted in , structural similarity assessments must account for both topology (e.g., substitution patterns) and physicochemical properties (e.g., logP, polar surface area). For example:

- Scaffold Hopping : Replacing triazoles () with tetrazoles (target compound) represents a scaffold-hopping strategy to optimize activity while avoiding patent conflicts .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield? A: The compound’s core structure suggests multi-step synthesis involving:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions, as seen in analogous fluorophenyl-tetrazole syntheses .

- Step 2: Piperazine-xanthenone coupling via nucleophilic substitution or Buchwald-Hartwig amination, with optimization using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

- Yield Optimization: Systematic variation of catalysts (e.g., Pd(OAc)₂ for coupling) and stoichiometric ratios (1:1.2 for tetrazole-piperazine intermediates) is recommended. Monitor by TLC/HPLC to isolate intermediates and minimize by-products .

Advanced Structural Characterization

Q: How can advanced crystallographic and computational methods resolve conformational ambiguities in the xanthenone-piperazine linkage? A:

- Single-Crystal XRD: Determine bond angles and torsional strain in the xanthenone-piperazine moiety. Compare with analogous structures (e.g., (4-methylphenyl)[1-(pentafluorophenyl)-triazolyl]methanone) to identify steric effects .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing and stability .

- DFT Calculations: Model electronic environments of the difluorophenyl group to predict substituent effects on reactivity .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Target-Based Assays: Screen against kinase or GPCR targets using fluorescence polarization (FP) or TR-FRET, given the piperazine-xanthenone scaffold’s potential for aromatic stacking .

- Cytotoxicity: Use MTT assays on HEK-293 or HeLa cells, with IC₅₀ determination at 24–72 hr exposures .

- Solubility: Pre-test in PBS/DMSO mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Mechanistic Studies

Q: How can molecular docking and dynamics simulations elucidate binding modes with putative targets? A:

- Docking (AutoDock Vina): Use crystal structures of homologous targets (e.g., COX-2 or 5-HT receptors). Focus on the tetrazole’s electronegative regions interacting with basic residues (e.g., Arg/Lys) .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes (50–100 ns) to assess stability of the xanthenone moiety in hydrophobic pockets .

- Free Energy Calculations (MM-PBSA): Quantify binding contributions of the 3,4-difluorophenyl group .

Basic Analytical Method Development

Q: Which chromatographic and spectroscopic techniques are critical for purity assessment? A:

- HPLC: Use a C18 column (4.6 × 250 mm), gradient elution (ACN:H₂O + 0.1% TFA), and UV detection at 254 nm. Calibrate against reference standards .

- FTIR: Confirm tetrazole (N–H stretch ~3400 cm⁻¹) and xanthenone (C=O ~1680 cm⁻¹) functional groups .

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). The xanthenone aromatic protons typically appear as a multiplet at δ 6.8–7.5 ppm .

Advanced Data Contradiction Analysis

Q: How should conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically investigated? A:

- Pharmacokinetic Profiling: Measure plasma stability (e.g., microsomal incubation) and logP (shake-flask method) to assess metabolic liability and bioavailability .

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites. The difluorophenyl group may undergo oxidative defluorination .

- Tissue Distribution: Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Theoretical Framework Integration

Q: How can conceptual frameworks (e.g., QSAR) guide the design of derivatives with enhanced properties? A:

- QSAR Modeling: Compile a dataset of analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring). Train models using descriptors like ClogP, polar surface area, and H-bond acceptors .

- Retrosynthetic Analysis: Apply transform-based logic (e.g., Corey’s method) to prioritize synthetic pathways for novel derivatives .

- Hypothesis Testing: Link structural modifications (e.g., replacing xanthenone with anthraquinone) to theoretical activity trends .

Advanced Stability and Storage

Q: What conditions prevent degradation of this compound during long-term storage? A:

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C suggests room-temperature stability) .

- Light Sensitivity: Store in amber vials under argon if UV-Vis shows absorbance <400 nm .

- Hygroscopicity: Use Karl Fischer titration to quantify water uptake; store with desiccants (silica gel) if moisture >0.5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.